![molecular formula C13H22O B14632366 [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol CAS No. 53889-46-6](/img/structure/B14632366.png)
[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methylpentene group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor followed by the introduction of the methylpentene and methanol groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydrogen atoms on the cyclohexene ring or the methylpentene group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce different alcohols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its interactions with enzymes and other biomolecules can provide insights into biochemical processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs or treatments.
Industry
In industry, this compound can be used as an intermediate in the production of fragrances, flavors, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic processes, and other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-Methyl-3-(4-methylpent-3-en-1-yl)oxirane-2-carbaldehyde]: This compound has a similar structure but includes an oxirane ring instead of a cyclohexene ring.
[1,4-(4-Methylpent-3-en-1-yl)furan-2(5H)-one]:
[3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA]: This compound is involved in metabolic pathways and has a similar side chain structure.
Uniqueness
The uniqueness of [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol lies in its specific combination of functional groups and ring structures
Propriétés
Numéro CAS |
53889-46-6 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
[3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]methanol |
InChI |
InChI=1S/C13H22O/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14/h5,9,13-14H,3-4,6-8,10H2,1-2H3 |
Clé InChI |
GZHJRNPLNUTCSY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=CC(CCC1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



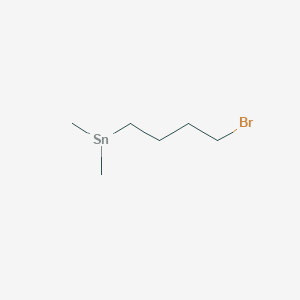
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
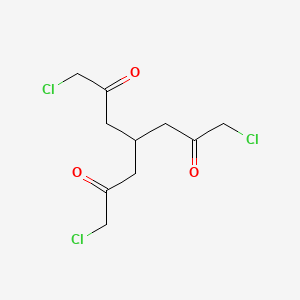

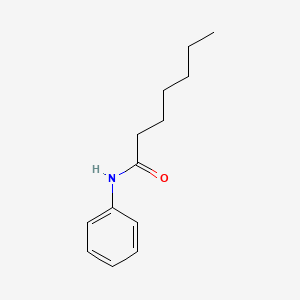
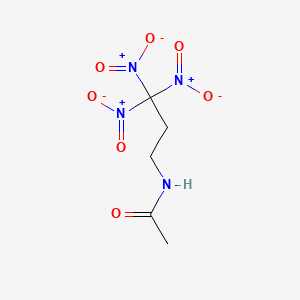

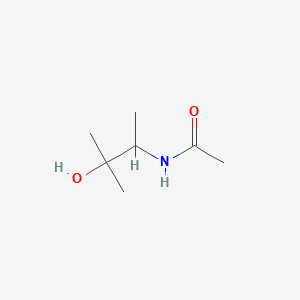
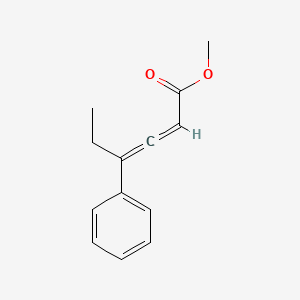
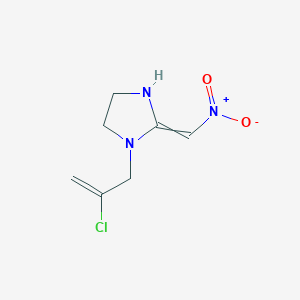
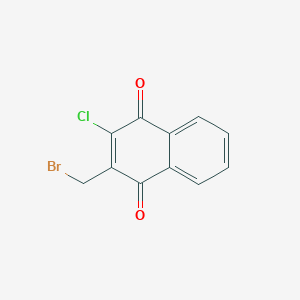
![3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14632343.png)
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride](/img/structure/B14632348.png)
